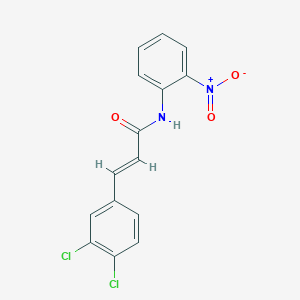![molecular formula C16H20N2OS B5418732 2-[4-(methylthio)phenyl]-1-(tetrahydro-2H-pyran-3-ylmethyl)-1H-imidazole](/img/structure/B5418732.png)
2-[4-(methylthio)phenyl]-1-(tetrahydro-2H-pyran-3-ylmethyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(methylthio)phenyl]-1-(tetrahydro-2H-pyran-3-ylmethyl)-1H-imidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of 2-[4-(methylthio)phenyl]-1-(tetrahydro-2H-pyran-3-ylmethyl)-1H-imidazole is not fully understood. However, it is believed to exert its antimicrobial and antifungal activities by inhibiting the growth and replication of microorganisms. It has been shown to inhibit the synthesis of cell wall components and disrupt the integrity of the cell membrane. The compound also exhibits anticancer activity by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit biochemical and physiological effects in various biological systems. It has been shown to inhibit the growth of bacteria, fungi, and cancer cells. The compound has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells. It has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[4-(methylthio)phenyl]-1-(tetrahydro-2H-pyran-3-ylmethyl)-1H-imidazole in lab experiments include its potential applications in various fields of scientific research, such as antimicrobial, antifungal, and anticancer activities. The compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions. However, the limitations of using this compound in lab experiments include its toxicity and limited solubility in aqueous solutions.
Future Directions
There are several future directions for the study of 2-[4-(methylthio)phenyl]-1-(tetrahydro-2H-pyran-3-ylmethyl)-1H-imidazole. One potential direction is to study the compound's mechanism of action in more detail to understand its antimicrobial, antifungal, and anticancer activities. Another direction is to explore the potential use of this compound in the development of new antimicrobial, antifungal, and anticancer drugs. Additionally, the compound's potential use as a fluorescent probe for the detection of metal ions could be further explored.
Synthesis Methods
The synthesis of 2-[4-(methylthio)phenyl]-1-(tetrahydro-2H-pyran-3-ylmethyl)-1H-imidazole involves the condensation of 4-(methylthio)benzaldehyde with tetrahydro-2H-pyran-3-ylmethylamine, followed by cyclization with imidazole-1-carboxaldehyde. The reaction is carried out in the presence of a catalyst and under specific reaction conditions to obtain the desired product. The synthesis method has been optimized to improve the yield and purity of the product.
Scientific Research Applications
2-[4-(methylthio)phenyl]-1-(tetrahydro-2H-pyran-3-ylmethyl)-1H-imidazole has been studied for its potential applications in various fields of scientific research. It has been shown to exhibit antimicrobial, antifungal, and anticancer activities. The compound has been tested against a wide range of microorganisms and cancer cell lines, and has shown promising results. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
2-(4-methylsulfanylphenyl)-1-(oxan-3-ylmethyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-20-15-6-4-14(5-7-15)16-17-8-9-18(16)11-13-3-2-10-19-12-13/h4-9,13H,2-3,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTZYOCOAVBIAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NC=CN2CC3CCCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aR*,6S*,7R*,7aS*)-7-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-2-methyl-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5418653.png)
![N-[1-[(benzylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-2-chlorobenzamide](/img/structure/B5418664.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinamine](/img/structure/B5418668.png)
![1-allyl-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B5418672.png)
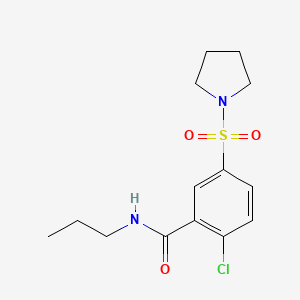
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(2-methylphenyl)urea](/img/structure/B5418686.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1-pyridin-2-ylpiperidine-3-carboxamide](/img/structure/B5418688.png)

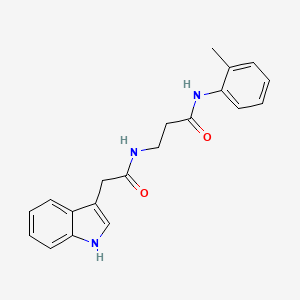
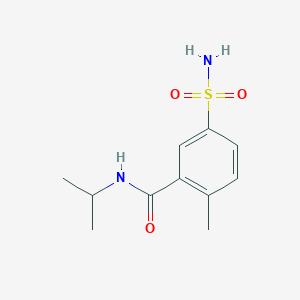
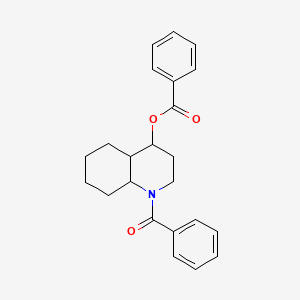
![6-({[5-(methoxycarbonyl)-2-methylphenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5418744.png)
![1-[(cyclopentylamino)carbonyl]-4-(2-fluorophenoxy)piperidine-4-carboxylic acid](/img/structure/B5418745.png)
